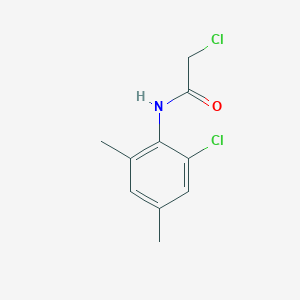

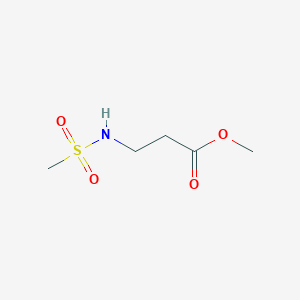

Methyl N-(methylsulfonyl)-beta-alaninate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl N-(methylsulfonyl)-beta-alaninate (MMSB) is an organosulfur compound that has been used in various scientific research applications. It is a colorless, crystalline solid that has a wide range of uses in laboratory experiments. MMSB has a strong odor, and it can be toxic in high concentrations. It is important to note that MMSB should not be used for medical purposes, as it has not been approved for human use.

Applications De Recherche Scientifique

Photodynamic Therapy (PDT) Applications

- Phenazines : Phenazines, including derivatives of Methyl N-(methylsulfonyl)-beta-alaninate , have been investigated as effective photosensitizers for PDT . These compounds can be incorporated into carrier systems like micellar copolymers (e.g., Pluronic® micelles) to enhance their cellular uptake and monomeric form for PDT applications.

Antimicrobial Photodynamic Therapy (aPDT)

Beyond cancer treatment, Methyl N-(methylsulfonyl)-beta-alaninate has potential in antimicrobial PDT (aPDT). Here’s how it applies:

- Microbial Control : aPDT targets a broad spectrum of microorganisms (viruses, bacteria, protozoa, and fungi) without reported microbial resistance . The compound’s photodynamic action disrupts microbial membranes and cellular structures.

Quinoline N-Oxides and Synthetic Routes

While not directly related to Methyl N-(methylsulfonyl)-beta-alaninate , quinoline N-oxides are interesting substrates. Their N-oxide moiety acts as a directing group, allowing region-selective C-H functionalization .

Indole Derivatives and Pharmacological Activity

Although not specific to this compound, indole derivatives are worth mentioning. For instance, indole-3-acetic acid (a derivative) serves as a plant hormone produced during tryptophan degradation in higher plants . Its diverse biological and clinical applications make it an intriguing area of research.

Propriétés

IUPAC Name |

methyl 3-(methanesulfonamido)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-10-5(7)3-4-6-11(2,8)9/h6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLGHDDZXPYSTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2573781.png)

![4-Methyl-3-[[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B2573788.png)

![3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride](/img/structure/B2573792.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide](/img/structure/B2573794.png)

![N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide](/img/structure/B2573795.png)

![3-Imidazo[1,2-a]pyrimidin-2-ylaniline](/img/structure/B2573796.png)

![1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2573801.png)